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Compound of Interest

Compound Name: Nevanimibe hydrochloride

Cat. No.: B1684124 Get Quote

Technical Support Center: Nevanimibe
Hydrochloride Preclinical Research
This technical support center provides guidance and answers to frequently asked questions for

researchers, scientists, and drug development professionals working with Nevanimibe
hydrochloride (also known as ATR-101 or PD 132301-2) in a preclinical setting.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nevanimibe hydrochloride?

A1: Nevanimibe hydrochloride is a selective and potent inhibitor of Acyl-CoA:cholesterol

acyltransferase 1 (ACAT1), an enzyme located in the endoplasmic reticulum (ER). By inhibiting

ACAT1, Nevanimibe prevents the esterification of intracellular free cholesterol into cholesteryl

esters. This leads to an accumulation of free cholesterol in the adrenal cortex, causing ER

stress, dysregulation of calcium stores, and ultimately inducing apoptosis (programmed cell

death) in adrenocortical cells.[1] At lower doses, it has been shown to decrease adrenal

steroidogenesis.[1][2]

Q2: What are the known target organs for toxicity in preclinical species?

A2: Based on preclinical studies, the primary target organs for Nevanimibe hydrochloride
toxicity are those rich in cholesterol. These include the adrenal cortex, ovaries, and sebaceous
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glands.[3]

Q3: What is the maximum feasible or tolerated dose of Nevanimibe hydrochloride in common

preclinical species?

A3: The maximum feasible or tolerated dose varies by species. In a 2-week study in

cynomolgus monkeys, doses up to 200 mg/kg/day were administered, with dose-related

toxicities observed. In beagle dogs, a 2-week study was conducted with doses up to 800

mg/kg/day. A No-Observed-Adverse-Effect-Level (NOAEL) has not been explicitly defined in

the available literature for all species. In an efficacy study in mice, a dose of 300 mg/kg/day

was used without overt signs of toxicity. For detailed toxicity findings at various doses, please

refer to the data tables below.

Q4: What are the common adverse effects observed at high doses in animal studies?

A4: Common adverse effects at higher doses include gastrointestinal issues such as soft feces

and diarrhea.[3] Histopathological findings include cytotoxic degeneration in the adrenal cortex

and changes in the ovaries and sebaceous glands.[3]
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Issue Possible Cause Recommendation

Unexpected animal morbidity

or mortality at planned doses.

The dose may be too high for

the specific strain or substrain

of the animal model. Vehicle

formulation may be causing

toxicity.

Review the dose-response

data from previous studies in

similar species. Consider

conducting a dose range-

finding study. Ensure the

vehicle is well-tolerated and

properly prepared.

Inconsistent or lack of efficacy

in an adrenocortical carcinoma

xenograft model.

Insufficient drug exposure at

the tumor site. Tumor model

may be resistant to the

mechanism of action.

Verify the oral bioavailability

and pharmacokinetic profile in

the chosen animal model.

Ensure the xenograft model

expresses ACAT1. Consider

co-administration with

cholesterol to potentially

enhance activity, as suggested

by in vitro studies.

Difficulty in observing adrenal-

specific apoptosis.

The dose may be too low to

induce apoptosis, or the

duration of the study may be

too short. The method of

apoptosis detection may not

be sensitive enough.

Refer to preclinical studies that

have successfully

demonstrated apoptosis.

Consider dose escalation

and/or extending the treatment

period. Utilize sensitive

detection methods such as

TUNEL staining or caspase-

3/7 activity assays.

Observed toxicity in non-target

organs.

Off-target effects of the

compound or its metabolites.

Issues with the purity of the

test compound.

Characterize the full

toxicological profile of the

compound. Analyze the purity

of the Nevanimibe

hydrochloride being used.

Quantitative Data from Preclinical Studies
Table 1: Summary of Preclinical Oral Toxicity Studies of Nevanimibe Hydrochloride
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Species Study Duration
Dose Levels

(mg/kg/day)
Key Findings Reference

Cynomolgus

Monkey
2 weeks 25, 50, 100, 200

Dose-related

decrease in

cytoplasmic fine

vacuolation and

increase in

cytoplasmic

eosinophilia in

adrenocortical

cells. Cytotoxic

cortical cell

degeneration in

the outer zona

fasciculata at

≥50 mg/kg.

Increased

incidence of soft

feces and

diarrhea at 100-

200 mg/kg.

Atrophy of

sebaceous

glands at all

doses.

[3]

Beagle Dog 2 weeks
6, 12, 25, 50,

200, 400, 800

Study conducted

to determine

subacute toxicity.

Specific findings

not detailed in

the available

abstract.

[1]

Guinea Pig Up to 7 days 100 Adrenotoxic

effects,

specifically zona

fasciculata-

[3]
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specific

cytotoxicity.

Mouse

(Xenograft

Model)

Not specified 300

No overt

symptoms of

weakness or

fatigue. This was

an efficacy study,

not a formal

toxicology study.

[3]

Table 2: Preclinical Efficacy Dosing of Nevanimibe Hydrochloride

Species Model
Dose Levels

(mg/kg/day)

Key Efficacy

Findings
Reference

Rat
Hypercholesterol

emia
>50

Reduction in

plasma

triglycerides and

cholesterol.

[4]

Guinea Pig
Hypercholesterol

emia

1 (lowest

significant dose)

Potent reduction

in plasma total

cholesterol and

triglycerides.

[4]

Dog
Hypercholesterol

emia
3 (active dose)

Reduction in

cholesterol.
[4]

Dog
Cushing's

Syndrome
3, then 30

Dose-dependent

decreases in

ACTH-stimulated

cortisol levels.

Well-tolerated.

[5]

Experimental Protocols
1. Subacute Oral Toxicity Study in Cynomolgus Monkeys
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Objective: To assess the potential subacute toxicity of orally administered Nevanimibe
hydrochloride (PD 132301-2).

Species: Cynomolgus monkeys.

Dose Groups: 0 (vehicle control), 25, 50, 100, and 200 mg/kg/day.

Administration: Oral gavage, once daily.

Duration: 2 weeks.

Endpoints:

Clinical Observations: Daily monitoring for signs of toxicity, including changes in feces.

Histopathology: Microscopic examination of tissues, with a focus on adrenocortical cells,

ovaries, and sebaceous glands.

Biochemistry: Measurement of adrenal total cholesterol and cholesteryl ester

concentrations.

Ultrastructural Analysis: Electron microscopy of zona fasciculata cortical cells.

Reference:[3]

2. Adrenotoxicity and Reversibility Study in Guinea Pigs

Objective: To evaluate the morphogenesis and reversibility of zona fasciculata-specific

cytotoxicity.

Species: Male Hartley guinea pigs.

Dose Group: 100 mg/kg/day.

Administration: Not specified, likely oral.

Duration: Up to 7 days of treatment, with a 14-day drug withdrawal period for reversibility

assessment.
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Endpoints:

Hormone Levels: Serum cortisol concentrations were measured under basal conditions

and after ACTH stimulation on days 1, 2, 4, 7, and 21.

Histopathology: Microscopic examination of the adrenal cortex.

Reference:[3]

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of Nevanimibe hydrochloride leading to apoptosis.
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Caption: General workflow for preclinical toxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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